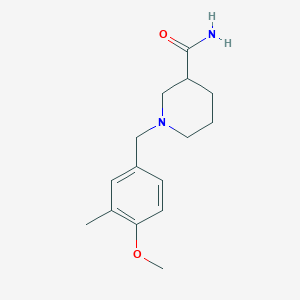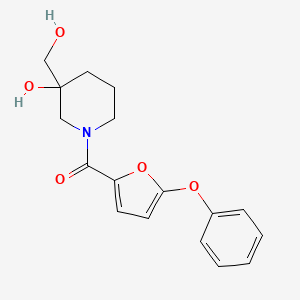![molecular formula C20H23NO3 B5364079 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5364079.png)
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one, also known as A-317491, is a potent and selective antagonist of the purinergic P2X3 receptor. This compound has been extensively studied for its potential therapeutic applications in pain management, respiratory disorders, and other conditions.
Wirkmechanismus
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one is a potent and selective antagonist of the purinergic P2X3 receptor, which is a ligand-gated ion channel that is expressed in sensory neurons. By blocking the P2X3 receptor, this compound reduces the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing the release of neurotransmitters such as glutamate and substance P, reducing the activity of nociceptive neurons, reducing airway hyperresponsiveness, and reducing cough reflex sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one in lab experiments is its high potency and selectivity for the P2X3 receptor, which allows for precise targeting of this receptor. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are many potential future directions for research on 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one. One area of interest is the development of more potent and selective P2X3 receptor antagonists that have longer half-lives and improved pharmacokinetic properties. Another area of interest is the exploration of the potential therapeutic applications of this compound in other conditions, such as asthma, chronic obstructive pulmonary disease, and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological processes beyond pain signaling.
Synthesemethoden
The synthesis of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one involves the reaction of 4-methoxyphenacyl bromide with 4-propoxyaniline in the presence of potassium carbonate and copper powder. This reaction leads to the formation of the intermediate product, which is then treated with acetic anhydride and sodium acetate to obtain the final product. The purity of this compound can be improved by recrystallization from ethanol or ethyl acetate.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been extensively studied for its potential therapeutic applications in pain management, respiratory disorders, and other conditions. In pain management, this compound has been shown to be effective in reducing neuropathic pain, inflammatory pain, and cancer pain in animal models. In respiratory disorders, this compound has been shown to be effective in reducing airway hyperresponsiveness and cough in animal models.
Eigenschaften
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(4-propoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-13-24-19-11-7-17(8-12-19)21-15(2)14-20(22)16-5-9-18(23-3)10-6-16/h5-12,14,21H,4,13H2,1-3H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVWRXMKNJTLSF-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)OC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-1-piperidinecarboxylate](/img/structure/B5363998.png)
![3-isobutyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5364024.png)
![7-methyl-2-{[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5364032.png)
![4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5364041.png)
![1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5364042.png)
![ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5364050.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5364052.png)




![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5364099.png)
![isopropyl 7-amino-6-cyano-4-oxo-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5364100.png)
![3-hydroxy-4-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5364106.png)